molecular formula C19H16ClN5O2S B2938974 N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886937-64-0

N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2938974
CAS No.: 886937-64-0
M. Wt: 413.88
InChI Key: JHSZPMZOBRNZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-based acetamide derivative with a 3-chloro-4-methylphenyl group on the acetamide nitrogen and a 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a 1H-pyrrol-1-yl group at position 3.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-13-6-7-14(11-15(13)20)21-17(26)12-28-19-23-22-18(16-5-4-10-27-16)25(19)24-8-2-3-9-24/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSZPMZOBRNZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry. Its unique structure includes a chloro-methylphenyl group, a furan moiety, and a triazole ring, which contribute to its biological activities.

The compound has the following chemical properties:

  • Molecular Formula : C19H16ClN5O2S
  • Molecular Weight : 413.88 g/mol
  • IUPAC Name : N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to this compound. For instance:

  • A series of pyrrole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . This suggests that the presence of the pyrrole and triazole moieties in the structure may enhance antibacterial potency.

Antifungal Activity

The compound's potential antifungal properties have also been investigated. It has been noted that triazole derivatives generally possess antifungal activity due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Study 1: Antimicrobial Efficacy

In a comparative study of various derivatives including those with similar structural features to our compound:

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
N-(3-chloro...Candida albicansTBD

This study indicated that modifications in the chemical structure could lead to enhanced antimicrobial activity .

Study 2: Structure-Aactivity Relationship (SAR)

Research focused on SAR has shown that:

  • The presence of a furan ring is crucial for maintaining activity against certain bacterial strains.
  • Substituents on the pyrrole ring can significantly influence the biological activity, with certain groups enhancing potency against resistant strains of

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is highly susceptible to oxidation, forming sulfoxides or sulfones.

Reaction Type Reagents/Conditions Product Source
Oxidation to sulfoxideH2_2O2_2 (30%), 25°C, 4 hrsSulfoxide derivative with -SO- group
Oxidation to sulfoneKMnO4_4, acidic medium, 60°CSulfone derivative with -SO2_2- group

Key Findings :

  • Oxidation of the sulfanyl group modifies electronic properties, potentially enhancing biological activity .

  • Sulfone derivatives exhibit greater stability compared to sulfoxides under physiological conditions .

Substitution Reactions

The triazole and aryl chloride groups participate in nucleophilic/electrophilic substitutions.

Chlorine Displacement

The 3-chloro substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Source
Sodium methoxideDMF, 80°C, 12 hrsMethoxy-substituted phenyl derivative
Ammonia (NH3_3)EtOH, 100°C, 24 hrsAmino-substituted phenyl derivative

Triazole Ring Modifications

The 1,2,4-triazole core reacts with alkyl halides or acyl chlorides:

Reagent Site Product Source
Methyl iodideN-1 positionN-methylated triazole derivative
Acetyl chlorideN-4 positionN-acetylated triazole derivative

Cyclization Reactions

The furan and pyrrole moieties facilitate cycloaddition and ring-forming reactions:

Reaction Conditions Product Source
Diels-AlderMaleic anhydride, 120°CFuran-derived bicyclic adduct
ElectrocyclicUV irradiation, benzenePyrrole-fused polycyclic compound

Mechanistic Insight :

  • Furan acts as a diene in Diels-Alder reactions due to its electron-rich nature .

  • Pyrrole undergoes photochemical electrocyclic ring-opening, forming reactive intermediates .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related derivatives:

Compound Key Reaction Outcome Source
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideAllylation at triazoleEnhanced electrophilic reactivity
N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideMethoxy group stabilityReduced NAS efficiency

Notable Trends :

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase NAS reactivity .

  • Bulky substituents (e.g., prop-2-en-1-yl) sterically hinder triazole modifications.

Catalytic and Kinetic Studies

Hydrolysis of Acetamide Moiety :

  • Under acidic conditions (HCl, 70°C), the acetamide group hydrolyzes to carboxylic acid .

  • Alkaline hydrolysis (NaOH, 80°C) yields the corresponding amine .

Kinetic Data :

kacid=1.2×103s1 pH 2 70 C [4]k_{\text{acid}}=1.2\times 10^{-3}\,\text{s}^{-1}\quad \text{ pH 2 70 C }\,[4]kbase=3.8×103s1 pH 12 80 C [4]k_{\text{base}}=3.8\times 10^{-3}\,\text{s}^{-1}\quad \text{ pH 12 80 C }\,[4]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Triazole Substituents :

  • Pyrrole vs. Amino/Phenyl Groups: The 1H-pyrrol-1-yl group at position 4 of the triazole distinguishes this compound from analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide ().
  • Furan-2-yl Retention : The 5-(furan-2-yl) group is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing the triazole ring or mediating hydrogen bonding .

Acetamide Modifications :

  • The 3-chloro-4-methylphenyl group on the acetamide nitrogen contrasts with substituents such as 2,4,6-trimethylphenyl () or hydrazide-linked dichlorophenyl groups (). Chlorine and methyl groups may increase lipophilicity, enhancing membrane permeability compared to polar hydrazide derivatives .
Anti-Exudative and Anti-Inflammatory Activity
  • Pyrrole-Containing Analogs: highlights that pyrrole-modified triazoles exhibit enhanced anti-exudative activity in rodent models compared to amino-substituted derivatives. The hydrophobic pyrrole ring may improve interaction with lipid-rich inflammatory mediators .
  • Chlorophenyl Impact : The 3-chloro-4-methylphenyl group may synergize with the triazole-sulfanyl moiety to suppress edema, as seen in chlorophenyl-containing anti-inflammatory agents () .
Antiproliferative Potential
  • Hydroxyacetamide-triazole derivatives () show IC₅₀ values in the micromolar range against cancer cell lines. The target compound’s pyrrole group could similarly intercalate DNA or inhibit kinases, though this requires empirical validation .

Physicochemical and Crystallographic Properties

Melting Points and Solubility
  • The compound’s melting point is expected to exceed 117–118°C (analogous to ) due to its larger molecular weight (estimated ~450 g/mol) and aromatic stacking .
  • Lipophilicity (logP) is likely higher than amino-substituted triazoles (), reducing aqueous solubility but improving blood-brain barrier penetration .
Crystallographic Insights
  • Structural determination would utilize SHELX or ORTEP-III (), with bond lengths and angles comparable to N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (). The pyrrole ring may introduce torsional strain, affecting crystal packing .

Tabulated Comparison of Key Analogs

Compound Name Triazole Substituents Acetamide Substituent Bioactivity Reference
N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-furan-2-yl, 4-pyrrol-1-yl 3-chloro-4-methylphenyl Potential anti-exudative
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 5-furan-2-yl, 4-amino Varied Anti-exudative
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 5-furan-2-yl, 4-phenyl 2,4,6-trimethylphenyl Unreported
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl, 5-benzyl 2-chlorophenyl Crystallographically studied

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach:

  • Alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the acetamide intermediate .
  • Paal-Knorr condensation to introduce the pyrrole fragment at the 4th position of the triazole ring .
  • Optimization strategies : Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 for thione to chloroacetamide) can improve yields. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at ~150–160 ppm) .
    • FT-IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~680 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–S bond at 1.76 Å) and confirms the triazole-pyrrole-furan stacking interactions .

Q. How is anti-exudative activity (AEA) evaluated in preclinical models?

  • In vivo rat models : Induce inflammation (e.g., carrageenan-induced paw edema) and measure exudate volume reduction.
  • Dose-response studies : Administer compounds at 10–50 mg/kg intraperitoneally; compare results to dexamethasone controls .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Advanced Research Questions

Q. How do structural modifications at the triazole and aryl positions influence bioactivity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance AEA by 20–35% compared to electron-donating groups (e.g., OCH₃) .
    • Replacing furan with thiophene reduces activity, suggesting furan’s π-π interactions are critical .
  • Experimental validation : Synthesize derivatives (e.g., 3.1–3.21 in ) and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2).

Q. Can flow chemistry or computational methods improve synthesis efficiency?

  • Flow chemistry : Microreactors enable precise control of reaction parameters (residence time <10 min) and reduce byproducts .
  • DFT calculations : Predict intermediates’ stability (e.g., transition states during Paal-Knorr condensation) to guide synthetic routes .

Q. What mechanistic insights exist for its anti-inflammatory effects?

  • Target hypothesis : Molecular docking suggests binding to COX-2 (ΔG = −9.2 kcal/mol) and TNF-α receptors .
  • Validation : Perform Western blotting to measure COX-2/TNF-α protein levels in treated vs. untreated cells .

Q. How does crystallographic data inform drug design?

  • Crystal packing analysis : Hydrogen bonds between acetamide NH and triazole sulfurs stabilize the 3D structure, guiding solubility optimization .
  • Torsion angles : Adjusting the furan-pyrrole dihedral angle (e.g., 15° vs. 30°) can enhance membrane permeability .

Data Contradictions and Resolution

  • Synthetic yields : Reported yields vary (45–72%) due to differing purification methods. Resolution: Standardize column chromatography (silica gel, hexane/ethyl acetate) .
  • Bioactivity discrepancies : Some derivatives show high in vitro but low in vivo activity. Resolution: Assess pharmacokinetics (e.g., plasma half-life) to identify bioavailability issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.